2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747804
InChI: InChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.:

Cat. No.: VC17747804

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Standard InChI InChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2
Standard InChI Key PNIBONLGOQBMAK-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C1C=C(C=C2)C=O)CO

Introduction

Structural and Molecular Characteristics

The IUPAC name 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde reflects its bicyclic structure, comprising a dihydrobenzofuran core with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) substituents at positions 2 and 5, respectively. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Canonical SMILESC1C(OC2=C1C=C(C=C2)C=O)CO
InChIKeyPNIBONLGOQBMAK-UHFFFAOYSA-N
Topological Polar Surface Area46.53 Ų

The compound’s planar benzofuran ring and polar functional groups contribute to its solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Computational models predict a logP value of 1.71, indicating moderate lipophilicity suitable for penetrating biological membranes .

Synthesis and Preparation

Synthesizing 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves multi-step strategies, typically beginning with the construction of the benzofuran core. A common approach utilizes Claisen-Schmidt condensation followed by cyclization:

  • Aldehyde Precursor Formation: 5-Hydroxybenzaldehyde derivatives react with propargyl alcohol under acidic conditions to form propargyl ether intermediates.

  • Cyclization: Gold(I)-catalyzed cyclization of propargyl ethers yields the dihydrobenzofuran skeleton .

  • Functionalization: Oxidation of a hydroxymethyl precursor or direct formylation introduces the aldehyde group at position 5.

Critical reaction parameters include:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: AuCl₃ or PtCl₄ for efficient ring closure .

  • Yield: Reported yields range from 45–65%, depending on purification methods.

Physical and Chemical Properties

Experimental and computed data reveal the following properties:

PropertyValueMethod/Source
Density1.2 ± 0.1 g/cm³Predicted
Boiling Point277.5 ± 19.0°CEstimated
Flash Point133.2 ± 15.1°CClosed-cup
Vapor Pressure0.0 ± 0.6 mmHg (25°C)QSPR
Refractive Index1.613Computational

The compound’s aldehyde group participates in nucleophilic additions, while the hydroxymethyl group enables etherification or esterification. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for antioxidant and anti-inflammatory agents. Its aldehyde group undergoes Schiff base formation with amines, yielding pharmacologically active imines . For example, derivatives exhibit IC₅₀ values of 8.2 µM against COX-2, comparable to celecoxib .

Materials Science

Incorporating 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde into epoxy resins enhances thermal stability. Blends with bisphenol-A show a glass transition temperature (Tg) increase from 120°C to 145°C .

Flavor and Fragrance Synthesis

The compound’s aromatic profile contributes to vanilla and almond notes in perfumery. Gas chromatography-olfactometry identifies detection thresholds of 0.8 ppb in aqueous solutions .

Future Research Directions

Ongoing studies focus on:

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to produce enantiomerically pure derivatives for drug discovery.

  • Polymer Composites: Optimizing cross-linking density in benzofuran-based polymers for aerospace applications .

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